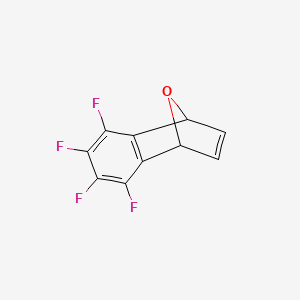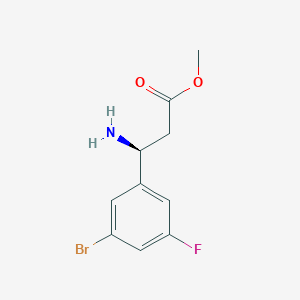
tert-Butyl 1-bromocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-bromocyclopropanecarboxylate: is an organic compound with the molecular formula C8H13BrO2. It is a brominated cyclopropane derivative, commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by a tert-butyl ester group attached to a bromocyclopropane ring, making it a versatile intermediate in various chemical reactions.
Mecanismo De Acción
Mode of Action
The compound is known to participate in reactions involving the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This process is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .
Biochemical Pathways
The compound’s ability to participate in reactions involving the cleavage of the c−o bond in tert-butyl groups suggests it may influence pathways involving these groups .
Result of Action
The primary result of the action of Tert-Butyl 1-bromocyclopropanecarboxylate is the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This can lead to the formation of new compounds, depending on the specific reaction conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of the tris-4-bromophenylamminium cation radical and hydrosilane can facilitate the compound’s reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 1-bromocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 1-bromocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Reduction Reactions: The compound can be reduced to tert-butyl cyclopropanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-butyl cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: tert-Butyl azidocyclopropanecarboxylate, tert-butyl thiocyclopropanecarboxylate.
Reduction: tert-Butyl cyclopropanecarboxylate.
Oxidation: tert-Butyl cyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 1-bromocyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparación Con Compuestos Similares
tert-Butyl 1-bromocyclopropanecarboxylate can be compared with other brominated cyclopropane derivatives, such as:
tert-Butyl 1-chlorocyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
tert-Butyl 1-iodocyclopropanecarboxylate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of reactions.
tert-Butyl 1-fluorocyclopropanecarboxylate: Contains a fluorine atom, which is less reactive than bromine, leading to different reaction pathways.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
Propiedades
IUPAC Name |
tert-butyl 1-bromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZMQFSILZOXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6301670.png)
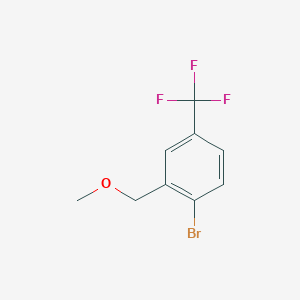

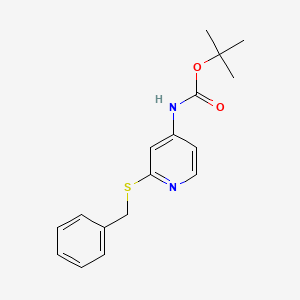
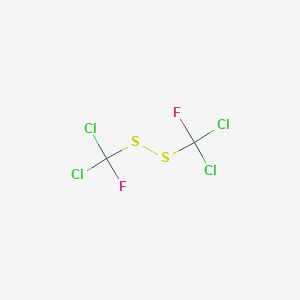


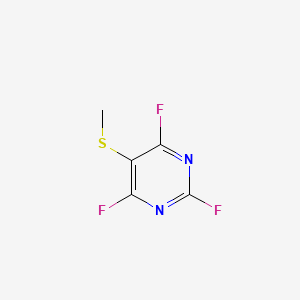

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
